6beta-Hydroxy Cortisol-d4

Übersicht

Beschreibung

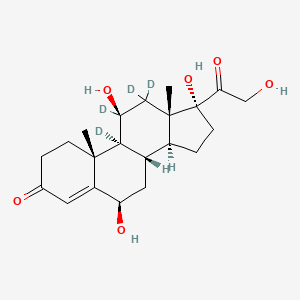

The compound 6beta-Hydroxy Cortisol-d4 is a complex organic molecule It features multiple hydroxyl groups, deuterium atoms, and a cyclopenta[a]phenanthrene core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene core. Common synthetic routes may involve:

Deuterium Exchange Reactions: Using deuterated reagents to replace hydrogen atoms with deuterium.

Hydroxylation Reactions: Introducing hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

Cyclization Reactions: Forming the cyclopenta[a]phenanthrene core through intramolecular cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This could include:

Continuous Flow Chemistry: To enhance reaction efficiency and yield.

Catalysis: Using catalysts to improve reaction rates and selectivity.

Purification Techniques: Employing methods like chromatography and crystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Analytical Techniques

6beta-Hydroxy cortisol-d4 is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accurate quantification of urinary cortisol and 6beta-hydroxycortisol. A study demonstrated a validated ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF MS) method that achieved high sensitivity and specificity for these analytes. The method involved using 0.01% formic acid and isopropanol as mobile phases, leading to significant enhancements in detection sensitivity for both cortisol and its metabolites .

Method Validation

The method validation included assessments of linearity, precision, accuracy, and recovery rates for both 6beta-hydroxy cortisol and free cortisol. The results indicated that the intraday and interday coefficients of variation were well within acceptable limits (maximum CVs of 3.7% and 5.3%, respectively), confirming the reliability of the quantification approach .

Clinical Relevance

The urinary ratio of 6beta-hydroxycortisol to free cortisol serves as a biomarker for assessing adrenal function and the metabolic clearance rate of glucocorticoids. Elevated levels may indicate increased CYP3A4 activity, often influenced by drug interactions or disease states .

Role in Drug Metabolism

This compound is pivotal for evaluating the activity of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for metabolizing a significant proportion of pharmaceuticals. Research has shown that measuring the formation clearance of 6beta-hydroxycortisol can effectively indicate CYP3A4 inhibition by various drugs, such as itraconazole . This application is crucial for understanding drug-drug interactions and optimizing therapeutic regimens.

Case Studies

In a clinical study involving healthy volunteers, the administration of itraconazole resulted in a marked decrease in the formation clearance of both 6beta-hydroxycortisol and its precursor cortisone, demonstrating its utility as a probe for CYP3A4 activity in vivo . The study highlighted that monitoring these metabolites could guide clinicians in adjusting dosages to mitigate adverse effects from drug interactions.

Cushing's Syndrome

The measurement of urinary 6beta-hydroxycortisol levels has been employed in diagnosing Cushing's syndrome, characterized by excessive cortisol production. A validated LC-HRMS method was developed to quantify cortisol metabolites accurately, providing critical insights into adrenal function and aiding in differential diagnosis .

Cancer Risk Assessment

Epidemiological studies have explored the association between urinary ratios of 6beta-hydroxycortisol to cortisol and breast cancer risk, suggesting that alterations in cortisol metabolism could be linked to carcinogenic processes . These findings underscore the potential role of 6beta-hydroxycortisol as a biomarker for cancer risk stratification.

Summary Table: Key Applications of this compound

| Application | Methodology | Clinical Relevance |

|---|---|---|

| Quantification | UPLC-QTOF MS | Accurate measurement of cortisol metabolites |

| CYP3A4 Activity Assessment | Formation clearance measurement | Evaluating drug interactions |

| Diagnosis of Cushing's Syndrome | LC-HRMS | Assessing adrenal function |

| Cancer Risk Assessment | Epidemiological studies | Linking metabolic changes to cancer risk |

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.

Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one: Similar structure but without deuterium atoms.

(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-ol: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness

The presence of deuterium atoms in the compound makes it unique, as deuterium can influence the compound’s chemical and physical properties, such as reaction rates and stability. This uniqueness makes it valuable for studying isotope effects and developing deuterium-labeled compounds for research and industrial applications.

Biologische Aktivität

6β-Hydroxy Cortisol-d4 (6β-OHF-d4) is a deuterated form of 6β-hydroxycortisol, a metabolite of cortisol produced primarily by the cytochrome P450 enzyme CYP3A4. This compound has gained attention in pharmacokinetic studies due to its role as a biomarker for assessing CYP3A4 activity and its implications in drug interactions and metabolic disorders.

Overview of Biological Activity

CYP3A4 Metabolism:

6β-OHF is formed through the hydroxylation of cortisol by CYP3A4, which is a major enzyme involved in drug metabolism. The activity of CYP3A4 can be influenced by various factors, including genetic polymorphisms, drug interactions, and disease states. The formation clearance (CLf) of 6β-OHF serves as a useful probe for evaluating CYP3A4 inhibition in vivo, providing insights into the metabolic capacity of individuals.

Clinical Relevance:

The quantification of 6β-OHF is essential in clinical settings, particularly for monitoring patients with conditions like Cushing's syndrome or those undergoing treatment with drugs that affect cortisol metabolism. The urinary excretion ratio of 6β-OHF to cortisol can indicate the functional status of CYP3A4, which is crucial for understanding individual responses to medications.

1. In Vivo Studies on CYP3A4 Activity

A study examined the effects of itraconazole, a known CYP3A4 inhibitor, on the formation clearance of 6β-OHF. The results indicated that itraconazole significantly inhibited the production of both 6β-hydroxycortisol and 6β-hydroxycortisone, with an in vivo IC50 value of approximately 1.6 nM, demonstrating its potent inhibitory effect on CYP3A4 activity .

2. Method Development for Quantification

Recent advancements in analytical techniques have improved the quantification of 6β-OHF. A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was developed that allows for accurate measurement of free cortisol and its metabolites, including 6β-OHF. This method showed high precision and reproducibility, making it suitable for routine clinical use .

3. Urinary Biomarker Studies

The urinary ratio of 6β-OHF to cortisol has been studied as a non-invasive marker for assessing CYP3A4 activity. A study reported significant variations in this ratio among individuals, highlighting its potential use in pharmacogenetic studies and personalized medicine . The method employed reverse-phase high-performance liquid chromatography (HPLC) to analyze urine samples efficiently .

Data Tables

Eigenschaften

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFTWPCIRXSCQF-CNXOBPSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857744 | |

| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-51-6 | |

| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.